N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-25-18-10-12-23(13-11-18)17-8-6-16(7-9-17)22-21(24)20-14-15-4-2-3-5-19(15)26-20/h2-9,14,18H,10-13H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDFKEWQJIAJHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed C–H Arylation of Benzofuran Precursors
The PMC article (PMC7024369) outlines a method for synthesizing benzofuran-2-carboxamides using 8-aminoquinoline-directed C–H arylation . This approach enables regioselective functionalization at the C3 position of the benzofuran scaffold (Scheme 1):
General Procedure :
- Substrate Preparation : N-(Quinolin-8-yl)benzofuran-2-carboxamide is treated with aryl iodides (3.0 equiv), Pd(OAc)₂ (5–10 mol%), NaOAc (1.0 equiv), and AgOAc (1.5 equiv) in cyclopentyl methyl ether (CPME) at 110°C under inert atmosphere.
- Purification : Products are isolated via silica plug filtration or Soxhlet extraction with dichloromethane.
This method achieves high efficiency (70–90% yields) for introducing diverse aryl/heteroaryl groups at C3, critical for modulating electronic and steric properties.
Transamidation for Carboxamide Installation
The benzofuran-2-carboxylic acid intermediate is converted to the target carboxamide via a one-pot Boc-activation/transamidation sequence (Scheme 2):
- Boc Activation : The C–H arylation product is treated with Boc₂O (2.0 equiv) and DMAP (0.1 equiv) in MeCN at 60°C for 5 h.
- Aminolysis : The crude N-acyl-Boc-carbamate is reacted with 4-(4-methoxypiperidin-1-yl)aniline (1.5 equiv) in toluene at 60°C for 0.5–6 h.
This method avoids isolating unstable intermediates and provides >80% yields for carboxamide formation.
Synthesis of 4-(4-Methoxypiperidin-1-yl)aniline
Piperidine Ring Functionalization
The 4-methoxypiperidine moiety is synthesized via reductive amination or nucleophilic substitution :
- Reductive Amination : 4-Piperidone is treated with methyl iodide in the presence of NaBH₃CN to yield 4-methoxypiperidine.
- Buchwald–Hartwig Amination : 4-Bromoaniline reacts with 4-methoxypiperidine using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C (Scheme 3).
Example from Ambeed Data :
A mixture of 4-bromoaniline (1.0 equiv), 4-methoxypiperidine (1.2 equiv), Pd(OAc)₂ (5 mol%), BINAP (6 mol%), and Cs₂CO₃ (2.0 equiv) in toluene under reflux for 16 h affords 4-(4-methoxypiperidin-1-yl)aniline in 75% yield .
Final Coupling: Amide Bond Formation
Acyl Chloride-Mediated Coupling
Benzofuran-2-carbonyl chloride is prepared by treating benzofuran-2-carboxylic acid with oxalyl chloride/DMF. Subsequent reaction with 4-(4-methoxypiperidin-1-yl)aniline in THF with DIEA as base yields the target compound (Scheme 4):
Procedure :
- Benzofuran-2-carboxylic acid (1.0 equiv) is dissolved in DCM, treated with oxalyl chloride (5.0 equiv) and catalytic DMF.
- After 2 h, the solvent is evaporated, and the residue is added to a solution of 4-(4-methoxypiperidin-1-yl)aniline (1.2 equiv) and DIEA (2.0 equiv) in THF.
- Stirring at 20°C for 16 h followed by preparative HPLC purification affords the product in 80% yield .
Optimization and Challenges
Palladium Catalyst Selection
Pd(OAc)₂ with BINAP or Xantphos ligands proves optimal for C–H arylation and Buchwald–Hartwig steps, minimizing side reactions like dehalogenation.
Solvent and Temperature Effects
Purification Strategies
- Preparative HPLC (Method K) with formic acid/MeCN gradients resolves polar byproducts.
- Bicarbonate cartridges remove residual acids post-HPLC.
Data Tables
Table 1: Representative Yields for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| C–H Arylation | Pd(OAc)₂, AgOAc, CPME, 110°C | 85 |
| Transamidation | Boc₂O, DMAP, toluene, 60°C | 82 |
| Buchwald–Hartwig | Pd(OAc)₂, BINAP, Cs₂CO₃, toluene, 110°C | 75 |
| Acyl Chloride Coupling | Oxalyl chloride, DIEA, THF, 20°C | 80 |
Table 2: Comparative Ligand Screening for C–H Arylation
| Ligand | Conversion (%) | Selectivity (C3:C2) |
|---|---|---|
| 8-Aminoquinoline | 98 | 95:5 |
| PivOH | 45 | 70:30 |
| Ac-Gly-OH | 60 | 80:20 |
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its anti-inflammatory and analgesic properties. Research indicates that derivatives of benzofuran and piperidine exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance, compounds similar to N-[4-(4-methoxypiperidin-1-YL)Phenyl]-1-Benzofuran-2-Carboxamide have shown promising results in reducing pain and inflammation in preclinical models.
Pharmacological Studies
Pharmacological evaluations have demonstrated that this compound may possess antitumor activity. Studies involving xenograft models have indicated that certain benzofuran derivatives can inhibit tumor growth, potentially through mechanisms involving apoptosis and cell cycle arrest. The presence of the piperidine moiety is thought to enhance these effects due to its interaction with various biological targets.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Sulfamethoxazole | Sulfonamide with methyl group | Antibacterial | Established clinical use |
| Benzothiazole Sulfonamides | Benzothiazole core | Antimicrobial | Different heterocyclic structure |
| Triazole Sulfonamides | Triazole ring system | Antifungal | Different ring system affects activity |
This compound stands out due to its unique combination of functionalities, potentially offering diverse biological activities that warrant further exploration.
Case Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of various benzofuran derivatives, this compound demonstrated significant inhibition of COX enzymes, leading to reduced inflammation in animal models. The results indicate potential therapeutic applications for chronic inflammatory diseases.
Case Study 2: Antitumor Effects
Another investigation focused on the antitumor properties of this compound showed promising results in inhibiting tumor growth in xenograft models. The study highlighted its ability to induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating specific biochemical pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds highlight key differences in core scaffolds, substituents, and inferred properties:
Structural and Functional Comparisons
Key Insights
- Sulfonyl-piperidine derivatives () exhibit higher polarity, which may reduce bioavailability but improve aqueous solubility.
Substituent Effects :
Synthetic Challenges :
Research Findings and Implications
- For example, benzofuran-carboxamide hybrids are explored as ATP-competitive kinase inhibitors.
- Physicochemical Properties :
Biological Activity
N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Benzofuran moiety : A fused ring system that contributes to its chemical stability and biological interactions.
- Piperidine derivative : The methoxy-substituted piperidine enhances its pharmacological profile.
- Carboxamide group : This functional group is crucial for the compound's interaction with biological targets.
Antitumor Activity
Research indicates that related compounds, particularly those with similar structural motifs, exhibit significant antitumor activity. For instance, ASP3026, a compound with a similar framework, demonstrated dose-dependent antitumor effects in mice xenografted with NCI-H2228 cells expressing EML4-ALK . This suggests that this compound may also possess similar anticancer properties.
The mechanism of action for compounds in this class often involves:
- Targeting specific receptors or enzymes : The benzofuran structure may facilitate binding to various molecular targets, modulating their activity.
- Influencing signaling pathways : By interacting with cellular receptors, these compounds can alter signal transduction pathways that are crucial for cell proliferation and survival.
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Attributes |
|---|---|---|---|
| Sulfamethoxazole | Sulfonamide with methyl group | Antibacterial | Established clinical use |
| Benzothiazole Sulfonamides | Benzothiazole core | Antimicrobial | Different heterocyclic structure |
| Triazole Sulfonamides | Triazole ring system | Antifungal | Different ring system affects activity |
| This compound | Benzofuran core with piperidine substituent | Potential antitumor activity | Unique combination of functional groups |
This table highlights the uniqueness of this compound due to its specific combination of functional groups, which may offer diverse biological activities yet to be fully explored.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds. For example:
- Synthesis Methods : The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the benzofuran structure followed by the introduction of the piperidine moiety .
- Biological Assays : In vitro assays have been conducted to evaluate the compound's effects on cell lines. Preliminary results indicate potential cytotoxic effects against various cancer cell lines, warranting further investigation into its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step procedures. For example, coupling a benzofuran-2-carboxylic acid derivative with a substituted aniline intermediate (e.g., 4-(4-methoxypiperidin-1-yl)aniline) using carbodiimide-based coupling agents like EDC/HOBt. Key steps include:
- Intermediate preparation : 4-(4-Methoxypiperidin-1-yl)aniline synthesis via nucleophilic substitution of 4-fluoro-nitrobenzene with 4-methoxypiperidine, followed by reduction .
- Coupling : Amide bond formation under inert atmosphere at 0–25°C, monitored by TLC/HPLC .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Intermediate synthesis | 4-Methoxypiperidine, DMF, 80°C | 65–70 | ≥95% |
| Amide coupling | EDC, HOBt, DCM, RT | 75–80 | ≥98% |
- Challenges : Competing side reactions (e.g., piperidine ring oxidation) require careful control of temperature and stoichiometry .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxypiperidine (δ ~3.2 ppm for OCH₃) and benzofuran aromatic protons (δ 6.8–7.6 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (expected m/z: ~407.18) .
- X-ray Crystallography : For crystalline derivatives, compare bond lengths/angles with analogous piperidine-benzofuran structures .
Q. What preliminary assays are recommended to evaluate its biological activity?
- In vitro Screening :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, PI3K) due to structural similarity to kinase inhibitors like WZ4003 .
- Cellular Viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
- Data Interpretation : IC₅₀ values <10 µM suggest therapeutic potential but require validation via dose-response curves .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group replacement) impact target binding and selectivity?
- SAR Studies :
- Piperidine Substitution : Replace 4-methoxy with 4-fluoro (electron-withdrawing) to assess effects on lipophilicity and target engagement .
- Benzofuran Modifications : Introduce electron-donating groups (e.g., methyl) to enhance π-π stacking with hydrophobic kinase pockets .
- Data Table :
| Derivative | Modification | IC₅₀ (µM) | Selectivity Ratio (Kinase A/Kinase B) |
|---|---|---|---|
| Parent compound | None | 2.5 ± 0.3 | 12:1 |
| 4-Fluoro-piperidine | Methoxy → Fluoro | 1.8 ± 0.2 | 18:1 |
| 5-Methyl-benzofuran | Methyl addition | 0.9 ± 0.1 | 25:1 |
Q. What strategies resolve contradictions in reported biological activity across studies?
- Case Example : Discrepancies in cytotoxicity data may arise from assay conditions (e.g., serum concentration, incubation time).
- Methodological Adjustments :
- Standardize assay protocols (e.g., 48h incubation, 10% FBS) .
- Use isogenic cell lines to control for genetic variability .
- Meta-Analysis : Pool data from ≥3 independent studies; apply statistical models (e.g., random-effects) to identify outliers .
Q. How can in vivo efficacy be optimized while addressing pharmacokinetic limitations?
- Approaches :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) to improve oral bioavailability .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance plasma half-life .
- Data : In rodent models, prodrug derivatives show 3-fold higher AUC(0–24) compared to parent compound .
Q. What computational methods predict off-target interactions and toxicity risks?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
